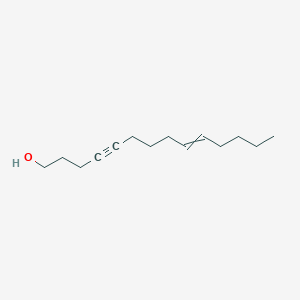
Tetradec-9-en-4-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-9-en-4-yn-1-ol is an organic compound with the molecular formula C14H24O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, along with a hydroxyl group (-OH) at the terminal position. This unique structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-9-en-4-yn-1-ol typically involves the use of alkyne and alkene chemistry. One common method is the partial hydrogenation of a corresponding alkyne precursor. For example, starting from a compound like tetradec-9-yn-1-ol, selective hydrogenation can be performed to introduce the double bond at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps like distillation and purification to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tetradec-9-en-4-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Tetradec-9-en-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetradec-9-en-4-yn-1-ol involves its interaction with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The hydroxyl group can form hydrogen bonds, further affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Tetradec-9-en-1-ol: Similar structure but lacks the triple bond.
Tetradec-9-yn-1-ol: Similar structure but lacks the double bond.
Hexadec-9-en-1-ol: Longer carbon chain with similar functional groups.
Uniqueness
Tetradec-9-en-4-yn-1-ol is unique due to the presence of both a double and a triple bond within the same molecule, along with a terminal hydroxyl group. This combination of functional groups provides it with distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
93092-30-9 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
tetradec-9-en-4-yn-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-9,12-14H2,1H3 |
InChI Key |
PDQAUXNDRDVPKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC#CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





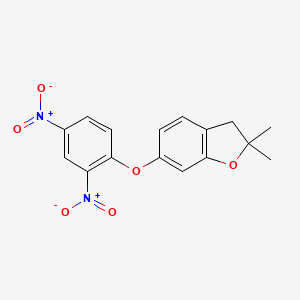


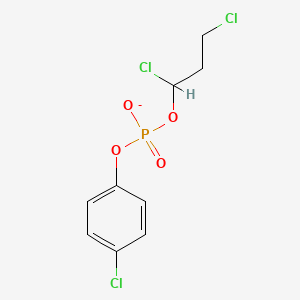

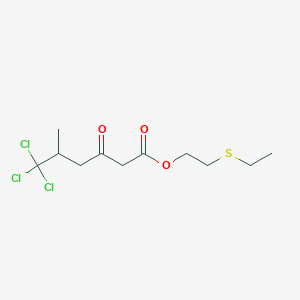
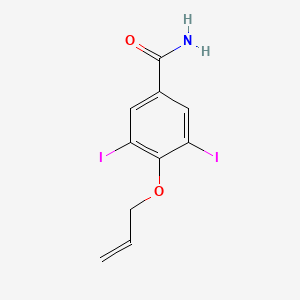
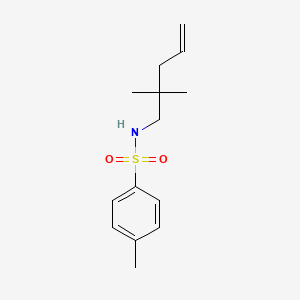
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)


